3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine
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Description
The compound “3-[2-(2,6-difluorophenyl)ethyl]-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidine” is a complex organic molecule that contains several functional groups. It has a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a carbonyl group (C=O), which is part of an amide linkage to a pyrrole ring. The pyrrole ring is a five-membered ring with one nitrogen atom. The molecule also contains a difluorophenyl group, which is a phenyl (benzene) ring with two fluorine atoms attached .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the piperidine ring might be formed through a cyclization reaction, while the amide linkage could be formed through a condensation reaction . The difluorophenyl group could be introduced through a halogenation reaction .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups and rings. The piperidine and pyrrole rings would add rigidity to the structure, while the amide linkage would have a partial double bond character due to resonance .Chemical Reactions Analysis
This compound could undergo a variety of chemical reactions. For example, the amide linkage could be hydrolyzed to form a carboxylic acid and an amine. The pyrrole ring could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar amide group and the aromatic rings could affect its solubility, while the presence of the fluorine atoms could affect its reactivity .Future Directions
Properties
IUPAC Name |
[3-[2-(2,6-difluorophenyl)ethyl]piperidin-1-yl]-(1-methylpyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F2N2O/c1-22-11-4-8-18(22)19(24)23-12-3-5-14(13-23)9-10-15-16(20)6-2-7-17(15)21/h2,4,6-8,11,14H,3,5,9-10,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGFRZXMINJYNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CCCC(C2)CCC3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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